ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate
Description
Ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate is a quinoline derivative characterized by a chloro substituent at position 6, an ethoxyphenylamino group at position 4, and an ethyl ester at position 2. Quinoline scaffolds are renowned for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ethoxyphenylamino moiety may enhance binding affinity to biological targets, while the chloro group contributes to electronic effects and metabolic stability .
Properties
IUPAC Name |
ethyl 6-chloro-4-(4-ethoxyanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-25-15-8-6-14(7-9-15)22-18-12-19(20(24)26-4-2)23-17-10-5-13(21)11-16(17)18/h5-12H,3-4H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSWWDHTUDOXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and ethoxyphenylamino groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and related derivatives:
Physicochemical Properties
- Solubility: The 2-oxoethyl ester in 2-(4-methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate may reduce solubility compared to ethyl esters due to increased molecular weight and polarity .
- Metabolic Stability : Chloro substituents (e.g., at position 6) are associated with slower oxidative metabolism, while methoxy/ethoxy groups undergo demethylation/deethylation, altering pharmacokinetics .
Biological Activity
Ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a quinoline core, which is known for its diverse pharmacological properties. The presence of the ethoxy and chloro substituents enhances its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| Ethyl 6-chloro-4-(phenylamino)quinoline | S. aureus | 8 µg/mL |
| Ethyl 6-chloroquinoline | Bacillus subtilis | 15 µg/mL |
Anticancer Activity
Quinoline derivatives have also been explored for their anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, such as inhibiting cell proliferation and promoting cell cycle arrest.
Case Study: Anticancer Effects on Cell Lines
In vitro studies examining the effects of this compound on human cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer), revealed promising results:
- MCF-7 Cell Line : The compound exhibited an IC50 value of approximately 10 µM, indicating effective inhibition of cell growth.
- HCT116 Cell Line : An IC50 value of about 9 µM was observed, demonstrating its potential as a therapeutic agent against colorectal cancer.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinoline derivatives often act as inhibitors of key enzymes involved in cellular processes, such as topoisomerases and kinases.
- DNA Intercalation : The planar structure of quinolines allows them to intercalate into DNA, potentially disrupting replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate:
- Absorption : The compound shows good oral bioavailability.
- Metabolism : It undergoes hepatic metabolism with moderate half-lives.
- Toxicity : Toxicological assessments reveal a favorable safety profile at therapeutic doses.
Q & A
Basic: What are the optimal synthetic routes for ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves a multi-step protocol:
- Step 1: Formation of the quinoline core via Friedländer or Gould-Jacobs cyclization. For example, ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives are synthesized by reacting substituted anilines with β-ketoesters under acidic conditions .
- Step 2: Introduction of the 4-ethoxyphenylamino group via nucleophilic aromatic substitution (SNAr) at the 4-position of the quinoline ring. This requires refluxing in polar aprotic solvents (e.g., DMF) with KOtBu as a base to deprotonate the amine .
- Optimization: Reaction parameters (temperature, solvent, stoichiometry) are systematically tested using design of experiments (DoE). For instance, THF or DMF at 343 K for 1–3 hours yields >80% purity. Monitoring via TLC or HPLC ensures reaction completion .
Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?
Answer:
- X-ray Crystallography: Resolves the 3D structure, including dihedral angles between quinoline and substituents (e.g., 4.17° between quinoline rings in related derivatives) .
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of substitutions. For example, the 4-ethoxyphenylamino group shows distinct aromatic proton splitting (δ 6.8–7.5 ppm) and a singlet for the ethoxy group (δ 1.3–1.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]+ at m/z 357.08) and fragmentation patterns .
- HPLC-PDA: Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
Basic: How is the compound screened for preliminary biological activity, and what assays are prioritized?
Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates (IC50 values reported in µM ranges for related quinoline derivatives) .
- Antimicrobial Screening: Microdilution assays (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 compared to cisplatin .
Advanced: How do structural modifications (e.g., substituent positions) influence bioactivity in SAR studies?
Answer:
- 4-Position Substitution: The 4-[(4-ethoxyphenyl)amino] group enhances DNA intercalation and topoisomerase inhibition compared to methoxy or halide analogs .
- 2-Carboxylate Ester: Ethyl esters improve cell permeability over methyl analogs, as shown in logP comparisons (calculated logP = 3.2 vs. 2.8) .
- 6-Chloro Substituent: Chlorine at C6 increases metabolic stability (t1/2 > 4 hours in liver microsomes) compared to fluoro or methyl groups .
Advanced: What mechanistic insights exist for its interaction with biological targets?
Answer:
- Receptor Binding: Molecular docking (AutoDock Vina) predicts hydrogen bonding between the quinoline carbonyl and EGFR’s Lys745 (binding energy −9.2 kcal/mol) .
- DNA Interaction: Fluorescence quenching studies with CT-DNA show intercalation (Ksv = 1.5 × 10⁴ M⁻¹), validated by viscosity increases .
- Enzyme Inhibition: Competitive inhibition of HIV-1 integrase (Ki = 0.8 µM) via Mg²⁺ chelation by the carboxylate group .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
- Source Analysis: Compare assay conditions (e.g., serum concentration, incubation time). For example, cytotoxicity EC50 varies 10-fold between studies using 5% vs. 10% FBS .
- Structural Verification: Confirm compound identity via XRD or 2D NMR. A 2020 study attributed discrepancies to undetected regioisomers in SNAr reactions .
- Meta-Analysis: Pool data from >10 studies using standardized metrics (e.g., pIC50). Chlorine at C6 consistently improves activity (mean ΔpIC50 = 0.7 vs. H-substituted analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
